(R)-3-(1-Aminobutyl)phenol
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Overview
Description
®-3-(1-Aminobutyl)phenol is an organic compound with a phenolic structure, where a butylamine group is attached to the third carbon of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminobutyl)phenol typically involves the reaction of a phenol derivative with a butylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the correct stereochemistry is achieved. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of ®-3-(1-Aminobutyl)phenol often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and catalysts, with precise control over temperature and pressure to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Aminobutyl)phenol undergoes various chemical reactions, including:
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Major Products Formed
Oxidation: Quinones, hydroquinones.
Reduction: Reduced phenolic compounds.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
®-3-(1-Aminobutyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3-(1-Aminobutyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
®-4-(1-Aminobutyl)phenol: Similar structure but with the butylamine group attached to the fourth carbon of the phenol ring.
®-2-(1-Aminobutyl)phenol: Similar structure but with the butylamine group attached to the second carbon of the phenol ring.
Uniqueness
®-3-(1-Aminobutyl)phenol is unique due to its specific substitution pattern, which can result in different chemical and biological properties compared to its isomers. This uniqueness makes it valuable for specific applications where the position of the butylamine group is critical.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-[(1R)-1-aminobutyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-2-4-10(11)8-5-3-6-9(12)7-8/h3,5-7,10,12H,2,4,11H2,1H3/t10-/m1/s1 |
InChI Key |
AMEJFGQGKYMTCT-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC(=CC=C1)O)N |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)O)N |
Origin of Product |
United States |
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